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Cat. No.: B560061 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo efficacy of Lgh-447
(also known as PIM447), a potent pan-PIM kinase inhibitor, in preclinical xenograft models of

Acute Myeloid Leukemia (AML) and Multiple Myeloma (MM). The following sections detail the

mechanism of action, experimental protocols, and efficacy data derived from key preclinical

studies.

Mechanism of Action
Lgh-447 is an orally bioavailable small molecule that selectively inhibits all three isoforms of

the PIM serine/threonine kinase family (PIM1, PIM2, and PIM3). PIM kinases are crucial

downstream effectors in various cytokine and growth factor signaling pathways that regulate

cell cycle progression and inhibit apoptosis. Overexpression of PIM kinases is a hallmark of

several hematologic malignancies, including AML and MM.

By inhibiting PIM kinases, Lgh-447 disrupts critical cell survival pathways. This leads to an

interruption of the G1/S phase of the cell cycle and the induction of apoptosis. Key molecular

events following Lgh-447 treatment include the downregulation of c-Myc, decreased

phosphorylation of the pro-apoptotic protein Bad (at Ser112), and inhibition of the mTORC1

signaling pathway, as evidenced by reduced phosphorylation of its downstream effector, the S6

ribosomal protein (pS6RP). In the context of multiple myeloma, Lgh-447 also exhibits bone-

protective effects by inhibiting osteoclast formation and resorption.
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The signaling pathway targeted by Lgh-447 is depicted below:
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Caption: Lgh-447 inhibits PIM kinases, blocking downstream pro-survival signaling.

Quantitative Data Summary
The following tables summarize the in vivo efficacy of Lgh-447 in AML and MM xenograft

models.

Table 1: Efficacy of Lgh-447 in a Disseminated Molm-13 AML Xenograft Model

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b560061?utm_src=pdf-body
https://www.benchchem.com/product/b560061?utm_src=pdf-body-img
https://www.benchchem.com/product/b560061?utm_src=pdf-body
https://www.benchchem.com/product/b560061?utm_src=pdf-body
https://www.benchchem.com/product/b560061?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment Group
Dosage and
Administration

Endpoint Result

Vehicle Control N/A

Percent of AML cells

in bone marrow,

peripheral blood, and

spleen

Baseline

Lgh-447 (PIM447)

2 mg/kg, daily

intraperitoneal

injections for 5 days

Percent of AML cells

in bone marrow,

peripheral blood, and

spleen

60% decrease in AML

cells

Table 2: Efficacy of Lgh-447 in a Subcutaneous MM.1S Multiple Myeloma Xenograft Model

(Combination Study)

Treatment Group
Dosage and
Administration

Mean Tumor
Volume (mm³) at
Day 21

Tumor Growth
Inhibition (%)

Vehicle Control N/A ~1200 0%

PIM447

Not specified in

monotherapy arm of

available data

N/A N/A

Pomalidomide +

Dexamethasone
Not specified ~750 ~37.5%

PIM447 +

Pomalidomide +

Dexamethasone

Not specified ~250 ~79.2%

Note: While a monotherapy arm for PIM447 was included in the study design, specific

quantitative data for this group was not detailed in the referenced publication. The data

presented reflects the potent synergistic effect of Lgh-447 with standard-of-care agents.

Experimental Protocols
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Below are detailed protocols for establishing and utilizing AML and MM xenograft models for

the evaluation of Lgh-447 efficacy.

Protocol 1: Disseminated AML Xenograft Model (Molm-
13)
This protocol describes the establishment of a disseminated AML model using the Molm-13 cell

line, which bears an FLT3-ITD mutation.

1. Cell Culture and Preparation:

Culture Molm-13-GFP cells in RPMI-1640 medium supplemented with 10% fetal bovine

serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Harvest cells during the exponential growth phase.

Wash cells twice with sterile, serum-free PBS.

Resuspend cells in sterile PBS at a concentration of 2 x 10^6 cells per 200 µL. Ensure cell

viability is >95% using trypan blue exclusion.

2. Animal Model:

Use 6-8 week old female NOD/SCID gamma (NSG) mice.

Allow mice to acclimate for at least one week prior to the experiment.

3. Tumor Cell Inoculation:

Inject 200 µL of the cell suspension (2 x 10^6 cells) into the tail vein of each mouse.

4. Lgh-447 Dosing and Administration:

Formulation: Prepare a fresh solution of Lgh-447 in a suitable vehicle for intraperitoneal

injection.

Dosing: Once leukemia is established (detectable by flow cytometry of peripheral blood or

bioluminescence imaging), randomize mice into treatment groups.
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Administer Lgh-447 at 2 mg/kg body weight via intraperitoneal injection daily for 5

consecutive days.

The control group should receive an equivalent volume of the vehicle.

5. Monitoring and Efficacy Assessment:

Animal Health: Monitor body weight 2-3 times per week as a measure of general toxicity.

Tumor Burden: At the study endpoint, collect peripheral blood, bone marrow, and spleen.

Quantify the percentage of GFP-positive AML cells in each tissue using flow cytometry.

A significant reduction in the percentage of AML cells in the Lgh-447 treated group

compared to the vehicle control group indicates efficacy.
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Disseminated AML Xenograft Workflow

1. Molm-13-GFP Cell Culture

2. Harvest & Prepare Cells
(2x10^6 cells in 200µL PBS)

3. Intravenous Injection
(NSG Mice)

4. Leukemia Engraftment

5. Randomize Mice

6a. Lgh-447 Treatment
(2 mg/kg, IP, daily x 5d) 6b. Vehicle Control

7. Monitor Body Weight

8. Endpoint Analysis
(Flow Cytometry of BM, PB, Spleen)
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Caption: Workflow for the disseminated AML xenograft efficacy study.
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Protocol 2: Subcutaneous Multiple Myeloma Xenograft
Model (MM.1S)
This protocol details the establishment of a subcutaneous plasmacytoma model using the

MM.1S cell line.

1. Cell Culture and Preparation:

Culture MM.1S cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-

streptomycin.

Harvest cells in the logarithmic growth phase.

Wash cells twice with sterile PBS.

Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel to a final concentration

of 3 x 10^7 cells/mL. Keep the cell suspension on ice.

2. Animal Model:

Use 6-8 week old female CB17-SCID mice.

Acclimatize the animals for at least one week before the experiment.

3. Tumor Implantation:

Anesthetize the mouse using isoflurane.

Shave the right flank and sterilize the injection site.

Subcutaneously inject 100 µL of the cell suspension (containing 3 x 10^6 MM.1S cells).

4. Lgh-447 Dosing and Administration:

Tumor Growth Monitoring: Begin monitoring tumor growth 3-4 days post-inoculation by

measuring the length and width with digital calipers.

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
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Treatment Initiation: When tumors reach a mean volume of 100-200 mm³, randomize mice

into treatment groups.

Formulation: Lgh-447 is orally bioavailable. Prepare a formulation for oral gavage (e.g., in

0.5% methylcellulose).

Dosing: Administer Lgh-447 orally at a predetermined dose (e.g., 30 or 100 mg/kg) on a

defined schedule (e.g., once daily). The control group receives the vehicle only.

5. Efficacy and Toxicity Assessment:

Tumor Volume: Continue to measure tumor volume 2-3 times per week.

Body Weight: Monitor body weight 2-3 times per week to assess toxicity. A body weight loss

of >20% is a common endpoint.

Tumor Growth Inhibition (TGI): At the end of the study, calculate TGI using the formula: TGI

(%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x

100.

Pharmacodynamics: For target engagement analysis, tumors can be excised at specific time

points after the final dose to analyze the levels of pS6RP by Western blot or

immunohistochemistry.
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Subcutaneous MM Xenograft Workflow

1. MM.1S Cell Culture

2. Prepare Cells in PBS/Matrigel
(3x10^6 cells in 100µL)

3. Subcutaneous Injection
(CB17-SCID Mice)

4. Monitor Tumor Growth
(Volume = L x W²/2)

5. Randomize when Tumor ≈ 150mm³

6a. Lgh-447 Treatment
(e.g., 30 mg/kg, PO, daily) 6b. Vehicle Control

7. Monitor Tumor Volume & Body Weight

8. Endpoint Analysis
(TGI, Pharmacodynamics)
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Caption: Workflow for the subcutaneous multiple myeloma xenograft study.
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To cite this document: BenchChem. [In Vivo Efficacy of Lgh-447 in Xenograft Models:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b560061#in-vivo-efficacy-studies-of-lgh-447-in-
xenograft-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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